3-(4-oxoquinazolin-3(4H)-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide
Description
This compound features a 4-oxoquinazolin-3(4H)-yl core linked via a propanamide chain to a (2-(thiophen-2-yl)pyridin-4-yl)methyl group. The quinazolinone moiety is a well-established pharmacophore in medicinal chemistry, often associated with kinase inhibition, antimicrobial, and anticancer activities .
Properties
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c26-20(8-10-25-14-24-17-5-2-1-4-16(17)21(25)27)23-13-15-7-9-22-18(12-15)19-6-3-11-28-19/h1-7,9,11-12,14H,8,10,13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOMDSDQPWRIGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CC(=NC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-oxoquinazolin-3(4H)-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide is a novel synthetic derivative that combines the quinazolinone core with thiophene and pyridine functionalities. This unique structure suggests a range of potential biological activities, particularly in pharmacology and medicinal chemistry.
| Property | Value |
|---|---|
| IUPAC Name | 3-(4-oxoquinazolin-3(4H)-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide |
| CAS Number | 2034432-94-3 |
| Molecular Formula | C21H18N4O2S |
| Molecular Weight | 390.5 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmitter regulation, particularly in the context of neurodegenerative diseases like Alzheimer's disease .
- Receptor Modulation : It may also modulate receptor activities by binding to specific sites, affecting downstream signaling pathways.
Neuroprotective Effects
Recent studies have highlighted the potential neuroprotective effects of this compound, particularly its role as a dual inhibitor of AChE and BuChE. For instance, one study reported:
- Inhibition Potency : The compound exhibited an IC50 value of 5.90 ± 0.07 μM for AChE and 6.76 ± 0.04 μM for BuChE, indicating significant enzyme inhibition capabilities .
Case Studies
- Alzheimer's Disease Model : In vitro assays demonstrated that derivatives of the quinazolinone core, including the target compound, effectively reduced acetylcholine breakdown, suggesting potential therapeutic applications in Alzheimer's disease management .
- Synthetic Pathways and Characterization : The synthesis involved multiple steps, including cyclization reactions to form the quinazolinone core and subsequent modifications to introduce the thiophene and pyridine components. Characterization techniques such as NMR and mass spectrometry were employed to confirm the structure and purity of the synthesized compounds .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Modifications: Quinazolinone Derivatives
(a) N-Substituted Acetamide Derivatives ()
Compounds like N-(2-Amino-4-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (4g) and 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide share the quinazolinone-acetamide scaffold. Key differences include:
- Substituent Effects: The target compound’s thiophene-pyridine group contrasts with 4g’s 2-amino-4-methoxyphenyl or the chloro/methyl-phenyl groups in . These substitutions influence solubility, steric bulk, and target engagement.
- Biological Activity : The chloro-methyl-phenyl derivative in showed potent anti-tubercular activity as an InhA inhibitor, suggesting that electron-withdrawing groups enhance target binding .
(b) Thiophene-Containing Derivatives ()
Compounds such as (S)-N-(1-amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide and N-(2-(2,3-dimethoxyphenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide (8) highlight the role of thiophene in enhancing electronic interactions. The target compound’s thiophene-pyridine group may similarly improve binding to hydrophobic pockets in biological targets.
Linker Variations: Acetamide vs. Propanamide
- Acetamide Derivatives () : Shorter linkers (two-carbon) restrict conformational flexibility. For example, compound 4g (acetamide) achieved an 83% yield, while the target’s propanamide linker (three-carbon) may improve spatial accommodation for larger substituents.
- Propanamide Analogs () : K284-3013 (MolWeight: 525) shares a propanamide backbone but substitutes a 4-fluorophenylmethyl group instead of the thiophene-pyridine moiety. This difference likely alters pharmacokinetic properties such as logP and metabolic stability.
Q & A
Q. What are the recommended synthetic routes for 3-(4-oxoquinazolin-3(4H)-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via a multi-step process involving: (i) Acylation reactions using activated esters (e.g., acid chlorides) to couple the quinazolinone core with the thiophene-pyridine moiety . (ii) Solvent selection : Reflux in dioxane or THF under inert atmosphere to minimize side reactions . (iii) Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Confirm regiochemistry of the quinazolinone core and thiophene-pyridine linkage (e.g., aromatic proton splitting patterns at δ 7.2–8.5 ppm) .
- IR Spectroscopy : Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
- Elemental Analysis : Ensure stoichiometric consistency (C, H, N, S) within ±0.3% deviation .
Q. What structural motifs in this compound suggest potential biological targets?
- Methodology :
- The quinazolinone core is associated with kinase inhibition (e.g., EGFR), while the thiophene-pyridine moiety may enhance π-π stacking with hydrophobic enzyme pockets .
- Computational docking (AutoDock Vina) can predict binding affinity to targets like tyrosine kinases, validated via in vitro assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s inhibitory potency?
- Methodology :
- Systematic substitution : Introduce electron-withdrawing groups (e.g., –CF₃) at the quinazolinone 4-position to enhance electrophilicity and target binding .
- Bioisosteric replacement : Replace the thiophene ring with furan or pyrrole to assess tolerance for heterocyclic diversity .
- In vitro profiling : Use kinase inhibition assays (IC50 values) and cellular cytotoxicity screens (MTT assay) to correlate structural changes with activity .
Q. What computational strategies are effective for predicting metabolic stability and off-target interactions?
- Methodology :
- ADMET prediction : Use QikProp or SwissADME to calculate logP (target ~3.5), PSA (<140 Ų), and CYP450 inhibition profiles .
- MD simulations : Analyze ligand-protein stability (GROMACS) over 100 ns trajectories to identify potential off-target binding .
Q. How should contradictory data on biological activity be resolved (e.g., varying IC50 across assays)?
- Methodology :
- Assay standardization : Replicate experiments under uniform conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal validation : Cross-check using SPR (surface plasmon resonance) for binding kinetics and thermal shift assays for target engagement .
Q. What strategies mitigate solubility challenges during in vivo studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
